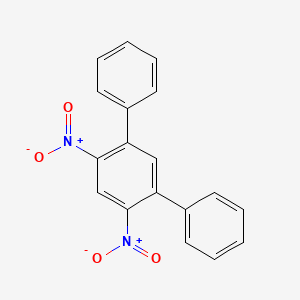
2,4-Dinitro-5-phenylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-5-phenylbiphenyl is an organic compound that belongs to the class of dinitro compounds It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-phenylbiphenyl typically involves nitration reactions. One common method is the nitration of biphenyl compounds using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure selective nitration at the desired positions on the biphenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for efficient and selective nitration, reducing the need for intermediate separation and minimizing solvent use . The process involves the use of nitric acid as the nitrating agent and can be conducted under mild conditions to enhance safety and yield.
化学反応の分析
Types of Reactions
2,4-Dinitro-5-phenylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the biphenyl ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated biphenyl compounds.
科学的研究の応用
2,4-Dinitro-5-phenylbiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitro-5-phenylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitro-4’-phenylbiphenyl: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,4-Dinitro-5-phenylbiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both nitro and phenyl groups on the biphenyl structure provides a versatile platform for further chemical modifications and functionalization.
特性
IUPAC Name |
1,5-dinitro-2,4-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBUUAWUHPOWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433553 |
Source


|
| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150758-05-7 |
Source


|
| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














